molecular formula C7H4F3N3 B1279051 1-Azido-4-(trifluoromethyl)benzene CAS No. 5586-13-0

1-Azido-4-(trifluoromethyl)benzene

Cat. No. B1279051
CAS RN: 5586-13-0
M. Wt: 187.12 g/mol
InChI Key: QNHZUKXPSZACNB-UHFFFAOYSA-N
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Description

1-Azido-4-(trifluoromethyl)benzene is a chemical compound that is part of the azides family, characterized by the presence of an azido group (-N3) attached to a benzene ring that is substituted with a trifluoromethyl group (-CF3). This structure is indicative of a compound that could be used in various chemical reactions, particularly those involving electrophilic substitution or azide-based functional group transformations.

Synthesis Analysis

The synthesis of azido compounds related to 1-Azido-4-(trifluoromethyl)benzene can be achieved through nucleophilic substitution reactions. For instance, 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene was produced in high yield by reacting 3,5-bis-(trifluoromethyl)benzyl chloride with sodium azide . This method could potentially be adapted for the synthesis of 1-Azido-4-(trifluoromethyl)benzene by using the appropriate benzyl chloride precursor.

Molecular Structure Analysis

While the specific molecular structure of 1-Azido-4-(trifluoromethyl)benzene is not detailed in the provided papers, the structure of related azido compounds and their assemblies have been characterized using single-crystal X-ray diffraction methods . These methods allow for the precise determination of molecular geometry, which is crucial for understanding the reactivity and potential supramolecular interactions of azido compounds.

Chemical Reactions Analysis

Azido compounds are known for their reactivity in various chemical reactions. For example, azidoiodinanes, which are related to azidoaromatic compounds, have been used for electrophilic azidonation of organic substrates . Additionally, azide groups can participate in azo-coupling reactions, forming stable Wheland-like intermediates . These reactions highlight the versatility of azido groups in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of azido compounds are influenced by the presence of the azido group and the substituents on the benzene ring. For example, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the stability and solubility of the compound . The azido group itself is associated with high reactivity, which can be leveraged in various chemical transformations. The thermal decomposition of azido compounds has also been studied, providing insights into their stability and safety considerations .

Scientific Research Applications

Improved Synthesis and Safety Optimization

1-Azido-4-(trifluoromethyl)benzene, a derivative of azide, is utilized in the synthesis of various compounds. An improved batch process for synthesizing a related azide compound (1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene) was developed, highlighting efficient nucleophilic substitution reactions and safety optimizations, particularly in handling toxic and explosive by-products like hydrazoic acid (Kopach et al., 2009).

Synthesis of Triazoles

A method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles was reported, employing (2-azido-1,3-dichloro-5-trifluoromethyl)benzene. This method demonstrated high regioselectivity, creating 1,4-disubstituted products without 1,5-disubstitution (Hu et al., 2008).

Photochemistry in Labeling Studies

In photoaffinity labeling, derivatives of azido-trifluoromethylbenzene, like 6-azido-4,5,7-trifluoroindole, have shown potential. Their photolysis at low temperatures yields valuable adducts, suggesting utility in photoaffinity labeling at these temperatures (Shaffer & Platz, 1989).

Corrosion Inhibition

Certain 1,2,3-triazole derivatives, synthesized from azidomethylbenzenes like 1-(azidomethyl)-4-trifluoromethylbenzene, have been evaluated for their corrosion inhibiting properties. These compounds were shown to have potential as inhibitors against acidic corrosion of steels (Negrón-Silva et al., 2013).

Evaluation of Molecular Reactivity

Aryl azides, including derivatives of 1-azido-4-(trifluoromethyl)benzene, have been studied for their intrinsic molecular reactivity. These studies involve both experimental and theoretical methods, providing insights into the decomposition pathways and thermal behavior of these compounds (Cardillo et al., 2008).

Covalent Attachment on Graphitic Surfaces

Azide-modified graphitic surfaces, prepared by reaction with iodine azide and further reacted with 1-azido-4-(trifluoromethyl)benzene, demonstrated the feasibility of creating stable surface coverages. These surfaces showed potential for various applications including in sensors or molecular electronics (Devadoss & Chidsey, 2007).

Safety And Hazards

1-Azido-4-(trifluoromethyl)benzene poses certain hazards:



  • Explosive : Due to the presence of the azide group.

  • Toxic : Inhalation or skin contact can be harmful.

  • Light-Sensitive : Decomposes under UV light.


Future Directions


  • Functionalization : Explore further functionalization strategies.

  • Applications : Investigate potential applications in drug discovery, materials science, and organic synthesis.


properties

IUPAC Name

1-azido-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-6(4-2-5)12-13-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHZUKXPSZACNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447627
Record name 1-azido-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-(trifluoromethyl)benzene

CAS RN

5586-13-0
Record name 1-azido-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
SA Cramer, DM Jenkins - Journal of the American Chemical …, 2011 - ACS Publications
A new iron aziridination catalyst supported by a macrocyclic tetracarbene ligand has been synthesized. The catalyst, [( Me,Et TC Ph )Fe(NCCH 3 ) 2 ](PF 6 ) 2 , was synthesized from the …
Number of citations: 211 pubs.acs.org
DE Herbert, NC Lara, T Agapie - Chemistry–A European …, 2013 - Wiley Online Library
The meta‐terphenyl diphosphine, m‐P 2 , 1, was utilized to support Ni centers in the oxidation states 0, I, and II. A series of complexes bearing different substituents or ligands at Ni was …
BY Kara, B Kılbaş, H Göksu - New Journal of Chemistry, 2016 - pubs.rsc.org
Azidoarenes involving various functional groups were successfully reduced to aniline derivatives using commercially available aluminium oxy-hydroxide-supported palladium (Pd/AlO(…
Number of citations: 15 pubs.rsc.org
KD Grimes, A Gupte, CC Aldrich - Synthesis, 2010 - thieme-connect.com
We report the copper (II)-catalyzed conversion of organoboron compounds into the corresponding azide derivatives. A systematic series of phenylboronic acid derivatives is evaluated …
Number of citations: 100 www.thieme-connect.com
Q Shen, E Han, Y Huang, QY Chen, Y Guo - Synthesis, 2015 - thieme-connect.com
Herein, we report a convenient methodology for the synthesis of fluorinated 1,4,5-substituted 1,2,3-triazoles. The azide–alkyne cycloaddition reaction of internal alkynes catalyzed by a …
Number of citations: 18 www.thieme-connect.com
A Bistrović, P Grbčić, A Harej, M Sedić… - Journal of enzyme …, 2018 - Taylor & Francis
Novel halogenated purines and pseudopurines with diverse aryl-substituted 1,2,3-triazoles were prepared. While p-(trifluoromethyl)-substituted 1,2,3-triazole in N-9 alkylated purine and …
Number of citations: 24 www.tandfonline.com
QK Shen, CF Liu, HJ Zhang, YS Tian… - Bioorganic & Medicinal …, 2017 - Elsevier
Two series of xanthotoxin-triazole derivatives were designed, synthesized, and studied for their antiproliferative properties. The in vitro cytotoxicity of the compounds in the AGS cancer …
Number of citations: 25 www.sciencedirect.com
CC Ciocoiu, N Nikolić, HH Nguyen… - European journal of …, 2010 - Elsevier
Ten 1,4-disubstituted 1,2,3-triazoles 2a–2j were prepared and tested for their ability to increase oleic acid oxidation in human myotubes using a high-throughput multiwell assay. …
Number of citations: 47 www.sciencedirect.com
M De Tullio, AM Borys, A Hernán-Gómez, AR Kennedy… - Chem Catalysis, 2021 - cell.com
While 1,4-disubstituted 1,2,3-triazoles can be readily prepared by copper(I) alkyne/azide cycloaddition, the methods available to access the alternative 1,5-disubstituted isomers have …
Number of citations: 9 www.cell.com
Z Li - 2021 - scholar.archive.org
The radical polymerization of carbon-carbon double bonds is currently the most mature approach for preparing polymeric materials from vinyl monomers such as ethylene or methyl …
Number of citations: 2 scholar.archive.org

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